Tirofiban impurity 10
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Overview
Description
Tirofiban impurity 10, chemically known as (S)-3-(4-hydroxyphenyl)-2-((4-(pyridin-4-yl)butyl)amino)propanoic acid, is a byproduct formed during the synthesis of Tirofiban. Tirofiban is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, used to prevent thrombotic cardiovascular events. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban impurity 10 involves several synthetic steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with 4-(pyridin-4-yl)butylamine under specific conditions to form the desired impurity. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is often a byproduct of the large-scale synthesis of Tirofiban. The process involves high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to identify and quantify the impurity. The absolute structure is confirmed via single crystal diffraction .
Chemical Reactions Analysis
Types of Reactions
Tirofiban impurity 10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives and other substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Tirofiban impurity 10 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Tirofiban.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Tirofiban.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing
Mechanism of Action
Tirofiban impurity 10, like Tirofiban, interacts with the platelet glycoprotein IIb/IIIa receptor. This interaction inhibits platelet aggregation, preventing thrombus formation. The molecular targets include the glycoprotein IIb/IIIa receptor, and the pathways involved are related to platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Similar Compounds
Tirofiban: The parent compound, used as an antiplatelet agent.
Eptifibatide: Another glycoprotein IIb/IIIa inhibitor with similar antiplatelet properties.
Abciximab: A monoclonal antibody that inhibits the same receptor
Uniqueness
Tirofiban impurity 10 is unique due to its specific structure and formation pathway. Unlike other impurities, it provides insights into the stability and degradation pathways of Tirofiban, making it essential for quality control and safety assessments in pharmaceutical production .
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(4-pyridin-4-ylbutylamino)propanoic acid |
InChI |
InChI=1S/C18H22N2O3/c21-16-6-4-15(5-7-16)13-17(18(22)23)20-10-2-1-3-14-8-11-19-12-9-14/h4-9,11-12,17,20-21H,1-3,10,13H2,(H,22,23)/t17-/m0/s1 |
InChI Key |
JFDCFDQJNFNVIL-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCCCCC2=CC=NC=C2)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)O |
Origin of Product |
United States |
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